molecular formula C12H19Cl2NS B076658 2-(4-Chlorophenylthio)triethylamine hydrochloride CAS No. 13663-07-5

2-(4-Chlorophenylthio)triethylamine hydrochloride

Cat. No. B076658
CAS RN: 13663-07-5
M. Wt: 280.3 g/mol
InChI Key: RPNMGUBLKCLAEK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS . It is also known as CPTA .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been used in the study of carotenogenesis in mung bean seedlings . The compound has also been reported to affect carotenoid biosynthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The average mass of the molecule is 280.257 Da .


Chemical Reactions Analysis

In the context of carotenogenesis in mung bean seedlings, this compound has been shown to affect the synthesis of carotenoids . Specifically, it has been observed that lycopene, which is normally absent, appeared and increased to 17 per cent of total carotenoids after an eight-day treatment with this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H19Cl2NS), average mass (280.257 Da), and mono-isotopic mass (279.061523 Da) .

Scientific Research Applications

  • Carotenoid Biosynthesis in Blakeslea Trispora

    CPTA significantly impacts carotenogenesis in Blakeslea trispora, leading to the accumulation of lycopene as the principal pigment. It may act as both an inhibitor of cyclase(s) and a derepressor of genes regulating enzyme synthesis in the lycopene pathway (Hsu, Yokoyama, & Coggins, 1972).

  • Carotenoids in Citrus Fruits

    In citrus fruits, like the trigeneric citrus hybrid Sinton citrangequat, CPTA treatment leads to a marked accumulation of lycopene, altering the fruit's pigmentation (Yokoyama, Coggins, & Henning, 1971).

  • Lycopene Accumulation in Various Plants

    CPTA treatment has been successful in inducing lycopene accumulation in a range of carotenogenic tissues, offering a valuable tool for studying carotenoid biosynthesis and gene control mechanisms (Coggins, Henning, & Yokoyama, 1970).

  • Chemical Inducers of Carotenogenesis

    Among several triethylamine derivatives studied, CPTA was effective in inducing lycopene formation in grapefruit. Its structure, featuring a tertiary alkylamine, appears essential for this activity (Hsu et al., 1975).

  • Carotenogenesis in Turkish Lemons and Oranges

    CPTA also significantly influenced carotenoid biosynthesis in Turkish lemons and oranges, with notable accumulation of lycopene and ζ-carotene (Valadon & Mummery, 1978).

  • Effect on Phycomyces carA Mutants

    In the presence of CPTA, an increase in carotenoids was observed in Phycomyces carA mutants. CPTA seems to release a negative control by β-carotene, suggesting its involvement in a regulatory mechanism related to carotenoid biosynthesis (Murillo, 1980).

  • Conversion of Guanosine into Acyclovir

    CPTA is used in the synthesis of acyclovir, an antiviral medication, demonstrating its utility in pharmaceutical synthesis (Buck, Eleuteri, & Reese, 1994).

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride is related to its impact on carotenoid biosynthesis . It has been suggested that the compound may not act as a cyclase inhibitor, with cyclase being the enzymes involved in the cyclization of carotenes .

properties

CAS RN

13663-07-5

Molecular Formula

C12H19Cl2NS

Molecular Weight

280.3 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

RPNMGUBLKCLAEK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-]

Canonical SMILES

CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl

Related CAS

14214-33-6 (Parent)

synonyms

2-(4-chlorophenylthio)triethylamine
2-(4-chlorophenylthio)triethylamine hydrochloride
CPTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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